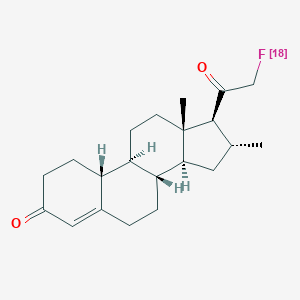
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione is a synthetic steroid belonging to the class of progestogens It is structurally related to progesterone but has been modified to include a fluorine atom at the 21st position and a methyl group at the 16th position
Méthodes De Préparation
The synthesis of (16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione involves several steps, starting from readily available steroid precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 21st position using reagents like diethylaminosulfur trifluoride (DAST).
Methylation: Addition of a methyl group at the 16th position using methylating agents such as methyl iodide in the presence of a base.
Purification: The final product is purified using techniques like column chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione has several scientific research applications:
Medical Imaging: It is used as a positron-emitting radiopharmaceutical for imaging progestin receptors in breast carcinomas using positron emission tomography (PET).
Hormone Therapy: Its structural similarity to progesterone makes it a candidate for hormone replacement therapy and contraceptive research.
Biological Studies: It is used in studies to understand the role of progestin receptors in various biological processes.
Industrial Applications: The compound’s unique properties make it useful in the development of new pharmaceuticals and diagnostic agents.
Mécanisme D'action
(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione exerts its effects by binding to progestin receptors in target tissues. This binding triggers a series of molecular events, including changes in gene expression and protein synthesis, leading to the desired biological effects. The compound’s high affinity for progestin receptors and its receptor-mediated uptake make it effective in imaging and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar compounds include:
19-Norprogesterone: Lacks the fluorine and methyl modifications but shares the core structure and progestogenic activity.
21-Fluoro-16-ethyl-19-norprogesterone: Another fluorinated progestin with similar applications in medical imaging.
Progesterone: The natural hormone with which (16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione shares structural similarities but differs in its enhanced receptor affinity and stability.
The uniqueness of this compound lies in its specific modifications, which enhance its binding affinity and stability, making it particularly useful for imaging and therapeutic applications.
Propriétés
Numéro CAS |
134785-66-3 |
|---|---|
Formule moléculaire |
C21H29FO2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,16R,17S)-17-(2-(18F)fluoranylacetyl)-13,16-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12-9-18-17-5-3-13-10-14(23)4-6-15(13)16(17)7-8-21(18,2)20(12)19(24)11-22/h10,12,15-18,20H,3-9,11H2,1-2H3/t12-,15+,16-,17-,18+,20-,21+/m1/s1/i22-1 |
Clé InChI |
KGNJETDQGQBSEF-LZCFKZKKSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1C(=O)C[18F])C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C |
Synonymes |
21-fluoro-16-methyl-19-norprogesterone 21-FMNP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















